N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride
説明
N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride is a piperidine-based compound featuring a pyridin-2-yl substituent linked via an ethyl group to the piperidine nitrogen. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.
特性
IUPAC Name |
N-methyl-1-(1-pyridin-2-ylethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-11(13-5-3-4-8-15-13)16-9-6-12(14-2)7-10-16;;/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHIDMMURCFDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(CC2)NC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride, also known as ML417, is a compound of significant interest in pharmacological research due to its selective activity on dopamine receptors, particularly the D3 dopamine receptor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H21N3
- Molar Mass : 219.33 g/mol
- CAS Number : 1183522-34-0
These properties facilitate its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.
ML417 has been characterized as a highly selective D3 dopamine receptor agonist. Its mechanism involves several key actions:
- β-Arrestin Translocation : ML417 promotes β-arrestin translocation, which is crucial for receptor desensitization and internalization.
- G Protein Activation : The compound activates G proteins, leading to downstream signaling cascades that affect neuronal function.
- pERK Phosphorylation : Activation of extracellular signal-regulated kinases (ERK) is observed, indicating a role in neuroprotective pathways.
These actions suggest that ML417 could have therapeutic implications in neuropsychiatric disorders such as schizophrenia and Parkinson's disease due to its neuroprotective properties against dopaminergic neuron degeneration derived from induced pluripotent stem cells (iPSCs) .
Selectivity Profile
A comparative analysis of ML417 against other dopamine receptors reveals its exceptional selectivity for the D3 receptor:
| Receptor Type | EC50 (nM) | Emax (% Control) |
|---|---|---|
| D3 Receptor | 710 ± 150 | 102 ± 4.2 |
| D2 Receptor | Inactive | - |
| D1 Receptor | Inactive | - |
This selectivity is critical for minimizing side effects commonly associated with less selective dopamine receptor agonists .
Neuroprotective Effects
In a study involving iPSC-derived dopaminergic neurons, ML417 demonstrated protective effects against neurodegeneration. The compound's ability to modulate neurotrophic factors suggests potential applications in treating neurodegenerative diseases .
Anticancer Activity
Recent investigations into piperidine derivatives have shown that modifications similar to those in ML417 can yield compounds with anticancer properties. For instance, derivatives exhibiting cytotoxicity in hypopharyngeal tumor cells indicate that structural analogs may also possess therapeutic benefits in oncology .
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents | Salt Form | Key Features | References |
|---|---|---|---|---|---|
| N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride | C₁₃H₂₀N₃·2HCl | Pyridin-2-yl, ethyl, methylamine | Dihydrochloride | High polarity due to pyridine; enhanced solubility from dihydrochloride | |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | Pyridin-4-yl, ketone, aminomethyl | Dihydrochloride | Ketone linkage reduces basicity; lower solubility in non-polar solvents | |
| 1-(1,3-Oxazol-2-yl)piperidin-4-amine dihydrochloride | C₈H₁₄N₄O·2HCl | Oxazol-2-yl | Dihydrochloride | Oxazole increases aromaticity; potential for π-π stacking in drug design | |
| N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride | C₁₂H₁₈N₄·HCl | Pyrazin-2-yl, ethyl, methylamine | Hydrochloride | Pyrazine’s dual nitrogen atoms enhance polarity; mono-salt may reduce aqueous solubility vs. dihydrochloride | |
| N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride | C₁₂H₁₆ClFN₂·2HCl | Halogenated benzyl | Dihydrochloride | Chloro-fluoro substituents increase lipophilicity; potential CNS activity |
Structural and Functional Differences
- Pyridine vs.
- Salt Form: Dihydrochloride salts (e.g., target compound, [4-(aminomethyl)piperidin-1-yl] analog) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., pyrazine analog), critical for bioavailability in drug formulations .
- Substituent Effects : Halogenated benzyl groups (e.g., N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride) enhance lipophilicity, favoring blood-brain barrier penetration, whereas oxazole or ketone groups () may improve metabolic stability .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during methylation to minimize side reactions .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
A combination of techniques is critical:
- ¹H/¹³C NMR : Confirm substitution patterns on the piperidine and pyridine rings (e.g., δ 2.3–3.1 ppm for piperidine protons; δ 8.1–8.5 ppm for pyridine protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 278.22 for [M+H]⁺) .
- X-ray crystallography : Resolve stereochemistry and salt formation (if single crystals are obtainable) .
Advanced: How should researchers design experiments to study interactions with neurotransmitter receptors?
Answer:
Experimental design :
- In vitro assays :
- Radioligand binding : Use ³H-labeled serotonin or dopamine receptors to measure displacement (IC₅₀ values) .
- Functional assays : Monitor cAMP accumulation or calcium flux in HEK293 cells expressing target receptors .
- In vivo models :
- Rodent behavioral tests : Evaluate antidepressant-like effects in forced swim or tail suspension tests, with dose-response curves (1–10 mg/kg, i.p.) .
Controls : Include positive controls (e.g., fluoxetine for SSRIs) and receptor knockout models to confirm specificity .
Advanced: How can contradictions in biological activity data across assays be resolved?
Answer:
Methodological approaches :
- Orthogonal assays : Compare results from binding (e.g., SPR) vs. functional (e.g., GTPγS) assays to distinguish antagonism/agonism .
- Species specificity : Test human vs. rodent receptor isoforms (e.g., 5-HT₁A receptor variants) .
- Data normalization : Use Z-factor analysis to assess assay robustness and minimize false positives .
Case example : If conflicting Ki values arise, validate with isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
Basic: What key physicochemical properties influence solubility and stability?
Answer:
Advanced: How can computational modeling predict pharmacokinetic profiles?
Answer:
Integrated workflow :
Docking simulations : Use AutoDock Vina to predict binding modes at serotonin transporters (SERT) vs. off-targets (e.g., DAT, NET) .
MD simulations : Assess stability of receptor-ligand complexes (100 ns trajectories, AMBER force field) .
ADME prediction : SwissADME or ADMETLab2.0 to estimate logP (2.1), BBB permeability (CNS MPO score >4), and metabolic clearance (CYP2D6 substrate) .
Validation : Compare in silico predictions with in vitro hepatic microsomal stability assays .
Basic: What safety protocols are required for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation .
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
- Storage : −20°C in airtight, light-resistant containers with desiccant .
Advanced: How is the compound evaluated for SSRI potential, and how is cross-reactivity minimized?
Answer:
SSRI-specific methodologies :
- SERT vs. NET/DAT selectivity :
- Competitive binding : Use ³H-paroxetine (SERT) vs. ³H-nisoxetine (NET) in transfected cells .
- Functional selectivity : Measure 5-HT vs. NE reuptake inhibition in synaptosomes (IC₅₀ ratio >100 indicates SSRI specificity) .
Q. Reducing cross-reactivity :
- Structure-activity relationship (SAR) : Modify the pyridinyl ethyl group to reduce affinity for adrenergic receptors (e.g., bulkier substituents) .
Basic: How do synthetic pathways differ from structurally related piperidine derivatives?
Answer:
| Derivative | Key Synthetic Variation | Reference |
|---|---|---|
| N-Benzyl analogs | Benzyl bromide in alkylation step | |
| Fluorinated analogs | Use 4-fluoro-2-methylbenzyl bromide | |
| Thiophene analogs | Thiophene-2-ylmethyl intermediates |
Note : Methylation at the piperidine nitrogen in this compound requires stricter anhydrous conditions compared to unsubstituted analogs .
Advanced: How do modifications to the pyridinyl or piperidine moieties affect target engagement?
Answer:
Case studies :
Q. Methodology :
- Free energy perturbation (FEP) : Quantify binding affinity changes via Schrödinger’s FEP+ .
- In vivo PET imaging : Use ¹¹C-labeled analogs to correlate structural modifications with brain penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
